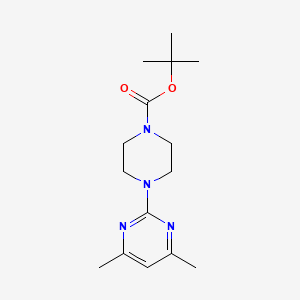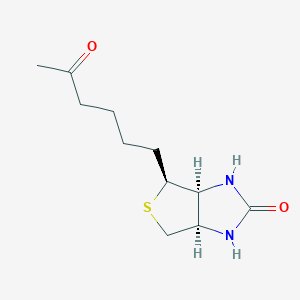![molecular formula C14H9F3INO2 B13841849 (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by the presence of a cyclopropylethynyl group, an iodine atom, and a trifluoromethyl group attached to a benzo[d][1,3]oxazin-2(4H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable benzo[d][1,3]oxazin-2(4H)-one precursor and introduce the desired substituents through a series of reactions such as halogenation, alkynylation, and trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The cyclopropylethynyl group can engage in coupling reactions with other alkynes or alkenes
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts such as palladium or nickel complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity and activity at target sites. The cyclopropylethynyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the (S)-configuration, which may affect its stereochemistry and biological activity.
4-(Cyclopropylethynyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Substitutes iodine with bromine, potentially altering its reactivity and properties.
4-(Cyclopropylethynyl)-6-iodo-4-(methyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Replaces the trifluoromethyl group with a methyl group, affecting its chemical and biological characteristics
Uniqueness
(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for interaction with biological targets .
Propiedades
Fórmula molecular |
C14H9F3INO2 |
|---|---|
Peso molecular |
407.13 g/mol |
Nombre IUPAC |
(4S)-4-(2-cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9F3INO2/c15-14(16,17)13(6-5-8-1-2-8)10-7-9(18)3-4-11(10)19-12(20)21-13/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 |
Clave InChI |
DQMNMUDAHZYPIZ-ZDUSSCGKSA-N |
SMILES isomérico |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=C(C=CC(=C3)I)NC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

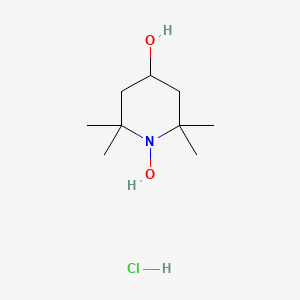

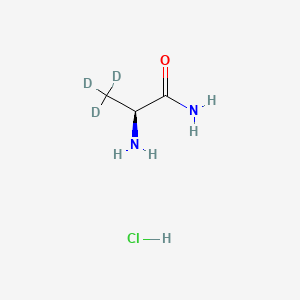
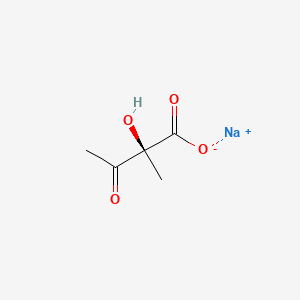


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
